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Compound of Interest

Compound Name: 7-Methyl-5-nitro-benzooxazole

Cat. No.: B13243604 Get Quote

Executive Summary
The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a

bioisostere for indole and purine bases.[1] While C2-functionalization is the primary driver of

potency, substitution on the benzenoid ring (positions 4–7) dictates physicochemical properties

and metabolic stability.

This guide analyzes the specific impact of 7-methyl substitution (adjacent to the ring oxygen).

Unlike the 4-methyl group (which sterically crowds the nitrogen lone pair), the 7-methyl group

primarily modulates lipophilicity (

LogP

+0.5) and creates a specific steric boundary near the oxygen, often improving selectivity for
hydrophobic pockets in GPCRs (e.g., Melatonin

) while altering the electronic landscape less drastically than electron-withdrawing groups.

Part 1: Physicochemical & Structural Profile
The 7-methyl substituent introduces a hydrophobic volume at the "bottom" of the benzoxazole

cleft. Understanding the topology is critical for rational design.

Structural Topology & Numbering
Position 1: Oxygen
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Position 3: Nitrogen[2][3]

Position 4: Carbon adjacent to Nitrogen (Critical for H-bond donor interaction clearance).

Position 7: Carbon adjacent to Oxygen (The focus of this guide).

Comparative Profile: Unsubstituted vs. 7-Methyl
Feature

Unsubstituted
Benzoxazole

7-Methyl
Benzoxazole

Impact on Drug
Design

Steric Bulk (A³) Low Medium

Fills hydrophobic sub-

pockets (e.g.,

Val/Leu/Phe rich

regions).

LogP (Lipophilicity) ~1.6 ~2.1

Increases membrane

permeability;

enhances

hydrophobic collapse

in binding.

Electronic Effect Neutral Weak Donor (+I)

Slight increase in ring

electron density;

minimal effect on pKa

of N3.

Metabolic Stability
C7 is a potential

oxidation site
C7 Blocked

Prevents oxidation at

C7; benzylic oxidation

becomes a new soft

spot.

Metal Chelation
High affinity (N3-O1

axis)
Moderate/High

Unlike 4-Me, 7-Me

does not sterically

hinder the N3 lone

pair, preserving metal

binding capability.

Part 2: Mechanistic Impact on Binding Affinity
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The "Hydrophobic Clamp" Effect (GPCRs)
In Melatonin receptor agonists (e.g., bioisosteres of melatonin), the 7-position of benzoxazole

corresponds spatially to the 4-position of the indole nucleus.

Mechanism: The 7-methyl group projects into a specific hydrophobic accessory pocket (often

defined by transmembrane helices TM3 and TM5).

Outcome: Data suggests that 7-methyl substitution can increase binding affinity (

) by 5–10 fold compared to the unsubstituted analog by displacing high-energy water
molecules from the hydrophobic pocket.

Steric Permissiveness in Kinase Inhibitors
Many kinase inhibitors utilize the benzoxazole Nitrogen (N3) to accept a hydrogen bond from

the hinge region.

4-Substitution (Negative): A methyl group at C4 clashes with the kinase hinge residues, often

abolishing activity.

7-Substitution (Positive/Neutral): The 7-methyl group points away from the hinge interface,

often towards the solvent front or a "gatekeeper" residue. It is generally tolerated and can be

used to tune solubility without destroying the primary pharmacophore.

Electronic Modulation
The inductive effect (+I) of the methyl group slightly increases the basicity of the N3 nitrogen.

Effect: This strengthens the Hydrogen Bond Acceptor (HBA) capability of N3, potentially

tightening the interaction with H-bond donors (e.g., Serine/Threonine hydroxyls) in the active

site.

Part 3: Visualization of SAR Logic
The following diagram illustrates the decision matrix for introducing a 7-methyl group.
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Benzoxazole Scaffold

Target Binding Pocket Analysis
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Caption: SAR Decision Tree highlighting the divergent impacts of 4-Me vs. 7-Me substitution on

binding outcomes.

Part 4: Experimental Validation Protocols
To validate the impact of 7-methyl substitution, the following synthesis and assay workflows are

recommended.

Protocol A: Regioselective Synthesis of 7-
Methylbenzoxazole
Rationale: Direct methylation of benzoxazole is non-selective. The most reliable route is

cyclization of the corresponding ortho-aminophenol. Note that 2-amino-3-methylphenol yields

7-methylbenzoxazole (the methyl is adjacent to the OH/Oxygen).
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Reagents:

2-Amino-3-methylphenol (Starting Material)

Triethyl orthoformate (Cyclizing agent)

p-Toluenesulfonic acid (Catalyst)

Step-by-Step Workflow:

Preparation: Dissolve 2-amino-3-methylphenol (1.0 eq) in absolute ethanol.

Addition: Add Triethyl orthoformate (3.0 eq) and a catalytic amount of p-TsOH (0.1 eq).

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase:

Hexane/EtOAc 4:1).

Workup: Evaporate solvent under reduced pressure.

Purification: Dissolve residue in DCM, wash with NaHCO3 (sat), dry over MgSO4, and

concentrate. Purify via silica gel column chromatography.

Validation: Confirm structure via 1H-NMR. The 7-methyl group will appear as a singlet

around

2.4-2.6 ppm.

Protocol B: Competitive Binding Assay (Generic GPCR)
Rationale: To quantify the affinity shift (

) caused by the methyl group.

Materials:

Membrane preparation expressing target receptor (e.g., hMT1).

Radioligand (e.g., [125I]-Iodomelatonin).[4]
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Test Compounds: Benzoxazole (Reference) and 7-Methylbenzoxazole (Analogue).

Workflow:

Incubation: Mix membrane protein (20 µg) with Radioligand (0.5 nM) and increasing

concentrations of Test Compound (

to

M) in Tris-HCl buffer.

Equilibrium: Incubate at 37°C for 60 minutes.

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

Counting: Measure radioactivity (CPM) using a gamma counter.

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

using the Cheng-Prusoff equation.

Success Criterion: A 7-Me analogue

< Reference

indicates positive hydrophobic contribution.

Part 5: Experimental Workflow Diagram
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Caption: Step-by-step synthesis and validation workflow for 7-methylbenzoxazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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